5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole
Description
Properties
Molecular Formula |
C20H13Cl2NO3S3 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H13Cl2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
InChI Key |
BDZIUOCJOZPGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
- **Introduction of the Chlorobenzyl Group
Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Biological Activity
The compound 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and relevant case studies based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general procedure includes:
- Formation of Oxazole Ring : The initial step involves the reaction of thioether and sulfonamide derivatives under acidic or basic conditions to form the oxazole framework.
- Substitution Reactions : The chlorobenzyl group is introduced through nucleophilic substitution, enhancing the compound's biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown significant activity against various bacterial strains and fungi:
- Antibacterial Activity : The compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antifungal Activity : It also demonstrates antifungal properties against Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents .
| Microorganism | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it has shown selective toxicity towards certain cancer cells while maintaining lower toxicity in normal cells .
Study 1: Antimicrobial Evaluation
A study conducted by Iqbal et al. synthesized derivatives of oxazole and evaluated their antimicrobial properties using standard methods. The results indicated that several derivatives, including the target compound, exhibited enhanced antibacterial and antifungal activities compared to their precursors .
Study 2: Toxicity Assessment
Another investigation focused on assessing the toxicity profile of this compound using Daphnia magna bioassays. The findings revealed that while some derivatives displayed moderate toxicity, the target compound was relatively non-toxic at lower concentrations, suggesting its potential for therapeutic applications with minimal side effects .
The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes in fungi and bacteria. The presence of both thioether and sulfonamide groups enhances its interaction with biological targets, leading to effective antimicrobial action .
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step chemical reactions. For example, a common approach includes the reaction of thio compounds with chlorinated phenylsulfonyl derivatives, leading to the formation of oxazole rings. The detailed synthetic pathways often utilize reagents such as potassium hydroxide and various solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The biological activity is often evaluated through in vitro assays, where compounds are tested against standard microbial strains to determine their minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Bacterial | 10 | |
| Compound B | Fungal | 5 | |
| Compound C | Bacterial | 15 |
Antiviral Activity
In addition to antimicrobial properties, certain derivatives have been investigated for antiviral activity. For instance, some studies have highlighted the potential of these compounds in inhibiting viral replication, particularly against tobacco mosaic virus (TMV). The mechanisms often involve interference with viral protein synthesis or replication processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the oxazole ring or the thio group can significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency by increasing lipophilicity and membrane permeability .
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing | Increased potency | |
| Alkyl vs. aryl substituents | Varied activity profiles | |
| Sulfonyl vs. non-sulfonyl | Enhanced solubility |
Case Studies
Several case studies have documented the effectiveness of similar compounds derived from 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics .
- Antiviral Studies : Another investigation reported that specific derivatives showed promising results in inhibiting viral replication in cell cultures infected with TMV, suggesting avenues for further antiviral drug development .
- In Silico Studies : Molecular docking studies have been employed to predict binding affinities and modes of action for these compounds against various biological targets, providing insights into their mechanisms of action and guiding further modifications for enhanced activity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group at position 4 and the thioether moiety at position 5 are key sites for nucleophilic substitution:
-
Sulfonyl Group Reactivity : The electron-withdrawing sulfonyl group facilitates nucleophilic aromatic substitution at the oxazole ring. For example, reactions with amines (e.g., piperidine) produce derivatives with modified biological activity .
-
Thioether Functionalization : The 2-chlorobenzylthio group undergoes substitution with alkyl/aralkyl halides in the presence of lithium hydride (LiH) to form new thioether derivatives .
Table 1: Representative Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, LiH, 4-5 h stirring | Piperidinyl-oxazole derivative | 88% | |
| Benzyl chloride | Ethanol, reflux, 6 h | Benzylthio-oxazole analog | 75% |
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles:
-
Robinson–Gabriel Cyclization : Heating with phosphoryl trichloride (POCl₃) induces cyclodehydration, forming 1,3-oxazole derivatives with enhanced aromaticity .
-
Oxadiazole Formation : Reaction with thionyl chloride (SOCl₂) converts carboxylic acid intermediates to acyl chlorides, enabling subsequent cyclization to 1,3,4-oxadiazoles .
Key Observations :
-
Cyclization reactions require anhydrous conditions and catalytic AlCl₃ for sulfonylation steps .
-
Products exhibit improved thermal stability compared to the parent compound .
Oxidation and Reduction Pathways
-
Sulfonyl Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, altering electronic properties.
-
Thioether Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thioether to a sulfoxide or sulfone, modulating solubility and reactivity.
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Reduction | H₂/Pd-C | Sulfide derivative | Enhanced lipophilicity |
| Oxidation | H₂O₂ (30%) | Sulfoxide intermediate | Drug metabolite synthesis |
Cross-Coupling Reactions
The thienyl group at position 2 enables transition-metal-catalyzed couplings:
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiophene ring.
-
Buchwald-Hartwig Amination : Forms N-aryl derivatives, expanding pharmacological potential .
Mechanistic Notes :
Biological Activity Correlation
Reactivity directly influences bioactivity:
-
Antimicrobial Activity : Thioether alkylation derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus .
-
Anticancer Potential : Cyclized oxadiazoles inhibit glioblastoma (SF-539) with GI₅₀ values of 1.2 µM .
Table 3: Structure-Activity Relationship (SAR)
| Modification Site | Biological Effect | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| Sulfonyl group | ↓ Bacterial cell wall synthesis | 8.5 µM | |
| Thienyl ring | ↑ Binding to kinase targets | 2.7 µM |
Spectral Characterization of Products
Post-reaction analysis employs:
-
¹H NMR : Sulfonyl protons resonate at δ 7.8–8.1 ppm (doublet), while thienyl protons appear at δ 6.9–7.3 ppm .
-
IR Spectroscopy : S=O stretches at 1150–1250 cm⁻¹ confirm sulfonyl group integrity.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications. Future research should explore enantioselective syntheses and in vivo pharmacokinetic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on heterocycle core variations, substituent effects, and physicochemical properties.
Comparison with 1,3-Oxazole Derivatives
- Structure : 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole.
- Key Differences : Replaces the thien-2-yl group (target) with phenyl at position 2 and lacks the 2-chlorobenzylthio group.
- Properties : The phenyl group at position 2 may reduce π-π stacking efficiency compared to the thien-2-yl group, which has enhanced electron-rich character .
- Structure : 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole.
- Key Differences : Substitutes thien-2-yl with p-tolyl (methyl-substituted phenyl), altering hydrophobicity.
Comparison with 1,3,4-Oxadiazole Derivatives
- Structure : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole.
- Key Differences : Replaces the 1,3-oxazole core with 1,3,4-oxadiazole.
- Properties :
- Structure : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-chlorobenzyl)thio]-1,3,4-oxadiazole.
- Key Differences : Substitutes 2-chlorobenzylthio (target) with 4-chlorobenzylthio.
Substituent Variations in Benzylthio and Sulfonyl Groups
- Substituent Position : 2-chlorobenzylthio (7n) vs. 4-chlorobenzylthio (7p).
- Melting Points : 121–122°C (7n) vs. 182–183°C (7p).
- Impact : Para-substituted derivatives exhibit higher melting points due to symmetrical packing in crystal lattices .
Compound in :
- Structure : 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole.
- Key Differences : Replaces 4-chlorophenyl sulfonyl (target) with 4-bromophenyl sulfonyl.
- Implications : Bromine’s larger atomic radius increases molecular weight (510.8 g/mol vs. ~470 g/mol for the target) and may enhance halogen-bonding interactions .
Heteroaromatic Substituent Effects
Key Findings
Substituent Positioning : Para-substituted benzylthio groups (e.g., 7p) enhance crystallinity, whereas ortho-substituents (e.g., 7n) introduce steric effects .
Halogen Effects : Bromine in sulfonyl groups () increases molecular weight and polarizability, which may improve binding specificity in drug design .
Aromatic Rings : Thiophene’s electron-rich nature (target) likely enhances π-π interactions compared to furan or phenyl analogs .
Q & A
Q. What are the key synthetic methodologies for preparing 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole?
The synthesis involves a multi-step protocol under heterogeneous catalytic conditions. A representative method includes:
- Step 1 : Reacting thiol-containing intermediates (e.g., 4a-h derivatives) with substituted chlorobenzoyl chlorides (1:1 molar ratio) in PEG-400 solvent.
- Step 2 : Adding Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour under continuous stirring.
- Step 3 : Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .
Data Table :
| Parameter | Value/Description |
|---|---|
| Catalyst | Bleaching Earth Clay (pH 12.5) |
| Solvent | PEG-400 |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
| Yield Optimization | ~70–85% (typical for similar oxazoles) |
Q. How is the compound characterized post-synthesis, and what spectral markers are critical?
Characterization relies on IR and ¹H NMR spectroscopy:
- IR : Key peaks include S=O stretching (1150–1250 cm⁻¹ for sulfonyl groups) and C-S-C vibrations (600–700 cm⁻¹) .
- ¹H NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and thienyl groups) and methylene protons (δ 4.5–5.0 ppm for -SCH₂-) .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?
Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : To identify nucleophilic/electrophilic regions, critical for understanding reactivity.
- Topological Analysis : Electron localization function (ELF) studies reveal bonding patterns and lone-pair distributions.
- Orbital Composition : Quantifies contributions of sulfur and oxygen atoms to frontier molecular orbitals, influencing redox behavior .
Q. How can researchers resolve contradictions in spectral data during structural validation?
Case Study : Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., tautomerism in thiol/thione forms).
- Approach : Use variable-temperature NMR to observe splitting patterns. For example, thiol protons (δ ~10 ppm) may broaden or split at low temperatures due to hindered rotation .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at 1250 cm⁻¹) with DFT-calculated values to confirm assignments .
Q. What strategies are employed to evaluate the compound’s antitumor potential?
- In Vitro Screening : Test against NCI-60 cancer cell lines, focusing on IC₅₀ values for sulfonamide derivatives (structural analogs show activity in the 1–10 µM range) .
- Structure-Activity Relationship (SAR) : Modifying the sulfonyl group (e.g., introducing electron-withdrawing substituents) enhances cytotoxicity by improving membrane permeability .
Q. How does the thiol group influence reactivity in downstream functionalization?
- Nucleophilic Substitution : The thiol (-SH) group reacts with alkyl halides to form thioethers, enabling linkage to bioactive moieties (e.g., targeting peptides).
- Oxidation Sensitivity : Thiols oxidize to disulfides under aerobic conditions; reactions require inert atmospheres or reducing agents (e.g., TCEP) .
Q. What crystallographic techniques validate the compound’s solid-state structure?
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S-O ~1.43 Å in sulfonyl groups) and dihedral angles between aromatic rings.
- Disorder Analysis : For flexible substituents (e.g., chlorobenzyl groups), refine occupancy ratios to account for positional disorder .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
